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Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-

Cat. No.: B11991733
CAS No.: 109876-81-5
M. Wt: 348.4 g/mol
InChI Key: OMAHQDHNLSYPJQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Fused Oxazolopyridines in Heterocyclic Chemistry

Fused oxazolopyridines, including the oxazolo[5,4-b]pyridine (B1602731) isomer, are part of a larger family of heterocyclic compounds that have been of interest to chemists for their diverse biological activities. Research into these scaffolds has been driven by their structural similarity to naturally occurring and synthetically important molecules. While specific historical milestones for the broader class are not extensively documented in readily available literature, the ongoing interest in these compounds is evident in contemporary research. For instance, various substituted oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines have been investigated for their potential anti-inflammatory and analgesic activities. researchgate.net The development of synthetic methodologies to access these fused systems has been a continuous effort, with techniques such as palladium-catalyzed direct C-H bond functionalization being employed to construct and further functionalize these scaffolds. researchgate.net

Isomeric Systems: Distinguishing Oxazolo[5,4-b]pyridine from Related Isomers

Isomerism is a fundamental concept in chemistry where compounds share the same molecular formula but have different arrangements of atoms. nih.gov The oxazolopyridine scaffold can exist in several isomeric forms, depending on the points of fusion between the oxazole (B20620) and pyridine (B92270) rings. The most common isomers are oxazolo[5,4-b]pyridine and oxazolo[4,5-b]pyridine.

The key distinction between these isomers lies in the position of the nitrogen and oxygen atoms of the oxazole ring relative to the pyridine ring. In oxazolo[5,4-b]pyridine , the oxazole ring is fused across the 5- and 4-positions of the pyridine ring. In oxazolo[4,5-b]pyridine , the fusion occurs across the 4- and 5-positions of the pyridine ring. This seemingly subtle difference in connectivity leads to distinct electronic distributions and, consequently, different chemical and physical properties.

Another related isomer is oxazolo[3,2-a]pyridine, which features a ring-junction nitrogen atom and exhibits its own unique reactivity and stereoselectivity. buysellchem.com

Isomer Structure
Oxazolo[5,4-b]pyridine
Oxazolo[4,5-b]pyridine
Oxazolo[3,2-a]pyridine

Structural Framework of the Oxazolo[5,4-b]pyridine System and its Derivatives

The structural framework of oxazolo[5,4-b]pyridine is a planar, bicyclic system. The numbering of the atoms in the ring follows standard IUPAC nomenclature for fused heterocyclic systems. The presence of both an electron-rich oxazole ring and an electron-deficient pyridine ring imparts a unique electronic character to the scaffold.

Research Findings on Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-

Detailed research focused solely on Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is limited in publicly accessible scientific literature. The compound is listed in chemical supplier catalogs, confirming its synthesis and commercial availability. nih.gov Its CAS number is 109876-81-5. sigmaaldrich.comnih.gov

While specific synthetic procedures for this triphenyl derivative are not explicitly detailed, general methods for the synthesis of substituted oxazolo[5,4-b]pyridines can be inferred. One common approach involves the condensation of an appropriately substituted aminopyridine with a carboxylic acid or its derivative. For instance, the synthesis of 2-(substituted phenyl)oxazolo[5,4-b]pyridines has been reported. researchgate.netacs.org A potential synthetic route to 2,5,7-triphenyloxazolo[5,4-b]pyridine could involve the reaction of a 3-amino-5,7-diphenyl-2-hydroxypyridine with benzoyl chloride or a related benzoic acid derivative.

Recent studies on related structures, such as 7-aryloxazolo[5,4-b]pyridines, have explored their rearrangement reactions in the presence of aluminum chloride to form benzo[c] researchgate.netsigmaaldrich.comnaphthyridinones, indicating the reactivity of the oxazolo[5,4-b]pyridine core under certain conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16N2O B11991733 Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- CAS No. 109876-81-5

Properties

CAS No.

109876-81-5

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

2,5,7-triphenyl-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C24H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)25-24-22(20)26-23(27-24)19-14-8-3-9-15-19/h1-16H

InChI Key

OMAHQDHNLSYPJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for Oxazolo 5,4 B Pyridine and Its Triphenyl Derivatives

General Synthetic Routes to the Oxazolo[5,4-b]pyridine (B1602731) Ring System

The construction of the oxazolo[5,4-b]pyridine ring system can be broadly achieved through several strategic approaches, primarily involving the formation of the oxazole (B20620) ring onto a pre-existing pyridine (B92270) core. These methods offer flexibility in terms of starting materials and reaction conditions.

One of the most common methods for synthesizing the oxazolo[5,4-b]pyridine skeleton involves the cyclization of N-acylated 3-aminopyridin-2(1H)-ones. In this approach, the 3-amino group of the pyridinone precursor is first acylated, typically with an aromatic acid chloride or anhydride (B1165640). The subsequent intramolecular cyclization is then induced by dehydrating agents under heating. This step is crucial for the formation of the oxazole ring. A variety of dehydrating agents have been successfully employed, including phosphorus pentoxide, phosphorus oxychloride, and polyphosphoric acid, often requiring high temperatures to drive the reaction to completion. thieme-connect.com The nature of the acylating agent directly determines the substituent at the 2-position of the resulting oxazolopyridine ring.

A notable variation involves the Hofmann reaction of 3-aminocarbonyl-pyridones. For instance, the treatment of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide with sodium hypobromite (B1234621) can lead to the formation of a 5-methyl-7-phenyloxazolo[5,4-b]pyridin-2(1H)-one. researchgate.net This intermediate can then be further manipulated to introduce desired substituents.

An alternative and often milder route to oxazolo[5,4-b]pyridines involves the condensation of o-substituted aminopyridines, specifically 3-amino-2-hydroxypyridines or their tautomeric equivalent, 3-aminopyridin-2(1H)-ones, with aldehydes. This reaction proceeds through the initial formation of a Schiff base intermediate between the amino group of the pyridine and the aldehyde. Subsequent oxidative cyclization of this intermediate yields the desired oxazolo[5,4-b]pyridine. Lead tetraacetate has been effectively used as an oxidizing agent for this cyclization step, which can often be performed under relatively mild conditions. thieme-connect.com This method is particularly advantageous when the pyridine ring or the aldehyde contains functional groups that are sensitive to the harsh acidic and high-temperature conditions of other methods.

More recently, one-step methods have been developed. For example, the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids can directly yield oxazolo[5,4-b]pyridine derivatives. google.com In this process, the initially formed monoamide undergoes an intramolecular cyclization to form the final product. google.com

Dehydrative cyclization is a cornerstone in the synthesis of the oxazolo[5,4-b]pyridine ring. As mentioned in section 2.1.1, this is the key step following the N-acylation of 3-aminopyridin-2(1H)-ones. The choice of dehydrating agent and reaction conditions can significantly impact the yield and purity of the final product. Strong acids like polyphosphoric acid not only act as dehydrating agents but also as catalysts for the cyclization. thieme-connect.com The high temperatures (often 180-200 °C) required for these reactions, however, can limit the scope of substrates with sensitive functional groups. thieme-connect.com

The following table summarizes the key features of these general synthetic methodologies.

Methodology Key Precursors Key Reagents General Conditions Advantages Limitations
Cyclization of N-acylated Precursors 3-Aminopyridin-2(1H)-onesAcyl halides/anhydrides, Dehydrating agents (P₂O₅, POCl₃, PPA)High temperatures (180-200 °C)Versatile for 2-position substitutionHarsh conditions, limited functional group tolerance thieme-connect.com
Condensation with o-Substituted Aminopyridines 3-Amino-2-hydroxypyridines, AldehydesOxidizing agents (Lead tetraacetate)Mild conditionsTolerates sensitive functional groups thieme-connect.comRequires specific o-hydroxyamino-pyridine precursor
One-step from Dicarboxylic Acid Anhydrides 3-Aminopyridine-2(1H)-onesCyclic dicarboxylic acid anhydridesModerate heatingOne-step process, good yields google.comLimited to specific substituents at the 2-position

Targeted Synthesis of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-

A logical approach to synthesize 2,5,7-triphenyloxazolo[5,4-b]pyridine would involve the condensation of a 3-amino-5,7-diphenylpyridin-2(1H)-one with a benzoylating agent, followed by cyclization.

The key precursors for this targeted synthesis are:

3-Amino-5,7-diphenylpyridin-2(1H)-one: This is the core pyridine structure onto which the oxazole ring will be built. The synthesis of this precursor is a critical step. A potential route to this intermediate could start from the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile, which can be prepared via a one-pot, multi-component reaction of benzaldehyde, acetophenone, malononitrile, and ammonium (B1175870) acetate. researchgate.netmdpi.com Subsequent chemical transformations would be necessary to convert the 3-carbonitrile and the 2-amino group into the desired 2-oxo and 3-amino functionalities.

Benzoyl Chloride or Benzoic Anhydride: This reagent will provide the phenyl group at the 2-position of the final product.

The proposed reaction pathway would proceed as follows:

Synthesis of the Pyridone Precursor: Preparation of 3-amino-5,7-diphenylpyridin-2(1H)-one.

N-Acylation: Reaction of the 3-amino-5,7-diphenylpyridin-2(1H)-one with benzoyl chloride or benzoic anhydride to form N-(2-oxo-5,7-diphenyl-1,2-dihydropyridin-3-yl)benzamide.

Dehydrative Cyclization: Intramolecular cyclization of the N-acylated intermediate, likely using a strong dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures, to yield 2,5,7-triphenyloxazolo[5,4-b]pyridine.

For the successful synthesis of 2,5,7-triphenyloxazolo[5,4-b]pyridine, optimization of each step is crucial.

Precursor Synthesis: The multi-component reaction for the synthesis of the cyanopyridine precursor often benefits from a catalyst and specific solvent conditions to achieve high yields. researchgate.net The subsequent transformations to the aminopyridone would require careful control of reaction conditions to avoid side reactions.

N-Acylation: This step is typically straightforward and can be carried out under standard acylation conditions, for example, in the presence of a base like pyridine to scavenge the HCl byproduct when using benzoyl chloride.

Cyclization: The dehydrative cyclization is often the most challenging step. The choice of dehydrating agent and temperature will need to be carefully optimized. While high temperatures are generally required, microwave-assisted synthesis could be explored as a method to reduce reaction times and potentially improve yields, as has been demonstrated for other heterocyclic systems. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the reagents and intermediates. thieme-connect.com

The following table outlines the proposed targeted synthesis.

Step Reactants Key Reagents/Catalysts Product Key Considerations
1 Benzaldehyde, Acetophenone, Malononitrile, Ammonium AcetateBase or Lewis acid catalyst2-Amino-4,6-diphenylpyridine-3-carbonitrileOne-pot reaction, optimization of catalyst and solvent. researchgate.netmdpi.com
2 2-Amino-4,6-diphenylpyridine-3-carbonitrileSeries of reagents for functional group transformation3-Amino-5,7-diphenylpyridin-2(1H)-oneMulti-step process requiring careful control of conditions.
3 3-Amino-5,7-diphenylpyridin-2(1H)-oneBenzoyl chloride, PyridineN-(2-oxo-5,7-diphenyl-1,2-dihydropyridin-3-yl)benzamideAnhydrous conditions, control of stoichiometry.
4 N-(2-oxo-5,7-diphenyl-1,2-dihydropyridin-3-yl)benzamidePolyphosphoric acid or POCl₃Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-High temperature, anhydrous conditions, potential for microwave assistance. thieme-connect.com

Advanced Synthetic Techniques

The efficient construction of the oxazolo[5,4-b]pyridine scaffold, a prerequisite for accessing derivatives like 2,5,7-triphenyloxazolo[5,4-b]pyridine, is often achieved through advanced synthetic methodologies that offer improvements in yield, purity, and reaction time over classical approaches.

Catalyst-Mediated Syntheses (e.g., Perchloric Acid on Silica)

Catalyst-mediated reactions are pivotal in modern organic synthesis, providing pathways to complex molecules under milder conditions. For the synthesis of heterocyclic systems, solid-supported catalysts like perchloric acid on silica (B1680970) (HClO₄-SiO₂) have emerged as highly efficient and reusable options. researchgate.netsigmaaldrich.com While a direct synthesis of 2,5,7-triphenyloxazolo[5,4-b]pyridine using this specific catalyst is not extensively documented, the principle of using such acidic catalysts for cyclization reactions is well-established. researchgate.netsigmaaldrich.combeilstein-journals.orgnih.govnih.gov

The general approach would likely involve the condensation of an appropriately substituted aminopyridine precursor with a carboxylic acid or its derivative. In the context of synthesizing the triphenyl derivative, this would entail the reaction of a 2-amino-3-hydroxy-4,6-diphenylpyridine with benzoic acid or one of its activated forms. The silica-supported perchloric acid would act as a powerful Brønsted acid catalyst to facilitate the dehydration and subsequent ring closure to form the oxazole ring.

Table 1: Representative Catalyst-Mediated Heterocycle Syntheses

Catalyst SystemReactantsProduct TypeKey Advantages
HClO₄-SiO₂Aldehydes, Amines, AcetylenedicarboxylateTetrahydropyrimidinesHigh efficiency, reusability, mild conditions. beilstein-journals.org
HClO₄-SiO₂2-Naphthol, Aldehydes, AcetonitrileAmidoalkyl naphtholsEfficient, solvent-free options. nih.gov
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Aldehydes, Aminopyrazoles, CyanoacetylindolePyrazolo[3,4-b]pyridinesHigh yields, solvent-free, magnetic catalyst recovery. dnu.dp.ua

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, and improving yields. rsc.orgyoutube.comdntb.gov.ua The application of microwave irradiation to the synthesis of azolo-pyridines, including isoxazolo[5,4-b]pyridines, has been reported to proceed efficiently, even in the absence of a catalyst. rsc.org

For the synthesis of 2,5,7-triphenyloxazolo[5,4-b]pyridine, a plausible microwave-assisted approach would involve the reaction of a suitably substituted aminopyridine with a benzoic acid derivative in a high-boiling point solvent. The rapid heating provided by microwave energy can overcome activation barriers and drive the cyclization to completion in a short timeframe. This method is also amenable to the rapid generation of a library of analogs for structure-activity relationship studies.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azolopyridines

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of Isoxazolo[5,4-b]pyridinesNot specifiedOne-pot, catalyst-free, water as solvent, rapid rsc.org
Synthesis of 1,2,4-Triazolo[1,5-a]pyridinesNot specifiedCatalyst-free, short reaction time, good to excellent yields uwindsor.ca
Synthesis of Pyridylimidazo[1,5-a]pyridinesNot specifiedOne-pot, yields over 80% dntb.gov.ua

High-Throughput and Combinatorial Library Design for Oxazolo[5,4-b]pyridine Derivatives

The principles of high-throughput synthesis and combinatorial chemistry are instrumental in modern drug discovery and materials science for rapidly generating large numbers of compounds for screening. nih.govyoutube.comprepchem.com While specific high-throughput methods for oxazolo[5,4-b]pyridines are not extensively detailed, the synthetic strategies for related heterocyclic systems like thiazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines can be adapted.

The design of a combinatorial library around the 2,5,7-triphenyloxazolo[5,4-b]pyridine scaffold would involve the systematic variation of the phenyl substituents. This could be achieved by using a diverse set of starting materials (substituted aminopyridines and substituted benzoic acids) in a parallel synthesis format. Computational tools can aid in the design of such libraries to maximize structural diversity and the likelihood of identifying compounds with desired properties. youtube.comprepchem.com

Regioselective Functionalization of the Oxazolo[5,4-b]pyridine Core

Once the core oxazolo[5,4-b]pyridine ring system is synthesized, its further functionalization is crucial for fine-tuning its properties. Regioselective reactions, which allow for the modification of a specific position on the heterocyclic core, are of paramount importance.

Palladium-Catalyzed C-H Bond Functionalization

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. rsc.orgdntb.gov.uauwindsor.ca For the oxazolo[5,4-b]pyridine core, the C-2 position of the oxazole ring is a potential site for such functionalization. Research on related (benz)oxazoles has shown that palladium catalysts can effectively mediate the arylation and benzylation at the C-2 position. rsc.org

A hypothetical C-H functionalization of a pre-existing 5,7-diphenyloxazolo[5,4-b]pyridine at the C-2 position would involve reaction with an aryl or benzyl (B1604629) halide in the presence of a suitable palladium catalyst and ligand. This approach offers a convergent route to 2,5,7-triphenyloxazolo[5,4-b]pyridine and its analogs.

Cross-Coupling Strategies for Substituent Introduction

Cross-coupling reactions, such as the Suzuki-Miyaura, are fundamental methods for the formation of carbon-carbon bonds. sigmaaldrich.com In the context of the oxazolo[5,4-b]pyridine scaffold, a halogenated derivative (e.g., a bromo- or chloro-substituted oxazolopyridine) can serve as a versatile precursor for introducing a variety of substituents via cross-coupling.

For instance, a bromo-substituted oxazolo[5,4-b]pyridine could be coupled with phenylboronic acid under palladium catalysis to introduce a phenyl group at a specific position. The synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has successfully employed the Suzuki cross-coupling reaction to introduce aryl groups. This strategy would be highly applicable for introducing the phenyl groups at the C-5 and C-7 positions of the pyridine ring of the oxazolo[5,4-b]pyridine core.

Chemical Reactivity and Transformation Studies of Oxazolo 5,4 B Pyridine Derivatives

Electrophilic and Nucleophilic Reaction Profiles of the Fused System

The oxazolo[5,4-b]pyridine (B1602731) system is characterized by a π-deficient pyridine (B92270) ring fused to a π-excessive oxazole (B20620) ring. This electronic arrangement significantly influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions:

The pyridine ring in the oxazolo[5,4-b]pyridine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack, if it occurs, would be expected at positions where the electron density is relatively higher. However, forcing conditions are typically required, and reactions are often sluggish. The presence of the oxazole ring might slightly modulate the reactivity, but the pyridine nitrogen's influence is generally dominant. For the parent pyridine, electrophilic substitution is difficult and primarily yields the meta-substituted product.

Nucleophilic Reactions:

Conversely, the electron-deficient nature of the pyridine ring makes the oxazolo[5,4-b]pyridine core susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for this class of compounds, particularly when a good leaving group is present on the pyridine ring. The positions most susceptible to nucleophilic attack are typically the α and γ positions (C5 and C7 in this specific scaffold) relative to the pyridine nitrogen, as the negative charge in the Meisenheimer-like intermediate can be stabilized by the nitrogen atom.

Studies on analogous systems like nitroisoxazolo[4,3-b]pyridines have shown that the presence of strong electron-withdrawing groups on the pyridine ring can render the system "superelectrophilic," reacting readily with weak nucleophiles. While the phenyl groups in 2,5,7-triphenyloxazolo[5,4-b]pyridine are not as strongly withdrawing as a nitro group, their electronic influence would still play a role in modulating the reactivity of the core.

A notable transformation observed in a related system is the rearrangement of 7-aryloxazolo[5,4-b]pyridines into benzo[c]naphthyridin-4(3H)-ones when treated with aluminum chloride. This suggests that the fused system can undergo significant skeletal rearrangements under certain conditions.

Oxidation and Reduction Reactions

Oxidation:

The pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides are interesting intermediates as they can activate the pyridine ring for both electrophilic and nucleophilic substitution. The phenyl substituents would likely be resistant to oxidation under mild conditions.

Reduction:

The pyridine ring of the oxazolo[5,4-b]pyridine system can potentially be reduced. Catalytic hydrogenation of pyridine and its derivatives typically leads to the corresponding piperidine. In the case of fused systems, the reaction conditions would need to be carefully controlled to achieve selective reduction of the pyridine ring without affecting the oxazole ring or the phenyl substituents.

Reactivity of Substituents Attached to the Oxazole and Pyridine Moieties

The 2,5,7-triphenyloxazolo[5,4-b]pyridine molecule has three phenyl substituents whose reactivity can be considered.

The phenyl groups themselves are aromatic and can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution on the phenyl rings (ortho, meta, or para) will be directed by the electronic nature of the oxazolo[5,4-b]pyridine core to which they are attached. The core is likely to act as an electron-withdrawing group, which would direct incoming electrophiles to the meta position of the phenyl rings.

Conversely, if the oxazolo[5,4-b]pyridine core activates the phenyl rings for nucleophilic aromatic substitution (which is less likely), the substitution pattern would be directed to the ortho and para positions.

Mechanistic Investigations of Core Transformations and Derivatizations

Detailed mechanistic studies specifically for 2,5,7-triphenyloxazolo[5,4-b]pyridine are not found in the reviewed literature. However, the mechanisms of reactions for the parent pyridine and related heterocyclic systems are well-established.

Electrophilic Substitution: The mechanism would follow the typical arenium ion pathway for electrophilic aromatic substitution, although, as noted, this is expected to be a difficult reaction for the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): This would proceed via a two-step addition-elimination mechanism. A nucleophile would attack an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). Subsequent elimination of the leaving group would restore the aromaticity.

Rearrangement Reactions: The mechanism for the observed rearrangement of 7-aryloxazolo[5,4-b]pyridines to benzo[c]naphthyridinones has been investigated using quantum chemical calculations, suggesting a complex pathway involving the Lewis acid catalyst.

The following table summarizes the expected reactivity of the oxazolo[5,4-b]pyridine core based on general principles of heterocyclic chemistry.

Reaction TypeReagent/ConditionsExpected ProductNotes
Electrophilic Substitution Nitrating mixture (HNO₃/H₂SO₄)Nitrated product (likely on phenyl rings)Reaction on the pyridine core is expected to be very slow.
Nucleophilic Substitution Nucleophile (e.g., RO⁻, R₂NH) with a leaving group at C5 or C7Substituted oxazolo[5,4-b]pyridineThe pyridine ring is activated for nucleophilic attack.
N-Oxidation Peroxy acid (e.g., m-CPBA)Oxazolo[5,4-b]pyridine N-oxideThe pyridine nitrogen is susceptible to oxidation.
Reduction H₂/Pd or other reducing agentsTetrahydro-oxazolo[5,4-b]pyridineThe pyridine ring can be hydrogenated.

Advanced Spectroscopic Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is anticipated to be complex due to the presence of three distinct phenyl rings and one proton on the pyridine (B92270) core. The signals for the phenyl protons would likely appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shift and multiplicity of the single proton on the pyridine ring would be highly informative for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would be expected to show 24 distinct signals, corresponding to each unique carbon atom in the molecule, barring any accidental equivalence. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons of the phenyl rings would resonate in the typical aromatic region (approx. 125-145 ppm). The carbons of the oxazolo[5,4-b]pyridine (B1602731) core would have characteristic shifts, with those bonded to nitrogen or oxygen appearing further downfield.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for assembling the structure. COSY would reveal proton-proton coupling networks within the phenyl rings, while HSQC would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for establishing the connectivity between the phenyl substituents and the heterocyclic core by showing correlations between protons and carbons over two to three bonds.

A hypothetical data table for the core structure is presented below, illustrating the type of information that would be sought.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key HMBC Correlations
C2>160-Protons on Phenyl at C2
C3a~150-H6, Protons on Phenyl at C5
C5~140-H6, Protons on Phenyl at C5 & C7
C6~115-125~7.5-8.0 (singlet)C3a, C5, C7, C7a
C7~155-H6, Protons on Phenyl at C7
C7a~145-H6, C3a

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for confirming the elemental composition of a molecule with high precision. For 2,5,7-triphenyloxazolo[5,4-b]pyridine, the expected exact mass would be calculated based on its molecular formula, C₂₄H₁₆N₂O. An experimental HRMS measurement that matches the calculated mass to within a few parts per million would provide unambiguous confirmation of the molecular formula.

FormulaCalculated Mass (m/z)Measurement Technique
C₂₄H₁₆N₂O[M+H]⁺: 361.1335ESI-TOF

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. The IR spectrum of 2,5,7-triphenyloxazolo[5,4-b]pyridine would be expected to show several key absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=N (Oxazole & Pyridine)1650-1550Stretching vibrations of the imine bonds within the heterocyclic rings.
C=C (Aromatic)1600-1450Stretching vibrations of the carbon-carbon double bonds in the phenyl and pyridine rings.
C-O-C (Oxazole)1250-1050Asymmetric and symmetric stretching of the ether-like linkage in the oxazole (B20620) ring.
C-H (Aromatic)3100-3000Stretching vibrations of the C-H bonds on the aromatic rings.

Electronic Structure and Photophysical Properties of Oxazolo 5,4 B Pyridine Systems

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of organic molecules are governed by the transitions between different electronic energy levels. For π-conjugated systems like oxazolo[5,4-b]pyridines, these transitions typically occur in the ultraviolet and visible regions of the electromagnetic spectrum.

UV-Visible Spectroscopy for Ground State Transitions

The absorption of ultraviolet or visible light by a molecule excites an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty or partially empty molecular orbital, usually the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed.

In derivatives of the oxazolo[5,4-b]pyridine (B1602731) core, such as those based on 5-methyl-7-phenyl nih.govmdpi.comoxazolo[5,4-b]pyridin-2(1H)-one, the absorption spectra show characteristic bands corresponding to π-π* and n-π* transitions. The extended π-conjugated system of a 4-phenylpyridin-2(1H)-one moiety, which is part of the larger structure, contributes to absorption in the regions of 229–235 nm and 255–260 nm. The introduction of various substituents can modulate the energies of the molecular orbitals, leading to shifts in the absorption maxima. For instance, the position and intensity of these bands are sensitive to the nature of the substituents at the 2, 5, and 7 positions. Phenyl groups, being aromatic, are expected to extend the π-conjugation, which would typically result in a bathochromic (red) shift of the absorption bands compared to the unsubstituted core.

Fluorescence Spectroscopy, Quantum Yields, and Lifetimes

Following absorption of light and excitation to a higher electronic state, the molecule can relax to the ground state through various pathways, one of which is fluorescence. This process involves the emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀).

The fluorescence emission of oxazolo[5,4-b]pyridine derivatives is a key characteristic. For example, studies on derivatives of 5-methyl-7-phenyl nih.govmdpi.comoxazolo[5,4-b]pyridin-2(1H)-one show that these compounds are luminescent, with emission maxima that are dependent on their specific chemical structure. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For some derivatives of this system, the quantum yields have been found to be significant, with one reported value as high as 0.34. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another important parameter. For related oxazolo[4,5-b]pyridine derivatives, lifetimes are typically in the range of 1.4 to 2 nanoseconds in polar solvents.

Compound DerivativeAbsorption Maxima (nm)Emission Maxima (nm)Quantum Yield (ΦF)
Imidazolidine-2,4-dione derivative of 5-methyl-7-phenyl nih.govmdpi.comoxazolo[5,4-b]pyridin-2(1H)-one~230, ~260Not ReportedNot Reported
Imidazolidin-2-one derivative of 5-methyl-7-phenyl nih.govmdpi.comoxazolo[5,4-b]pyridin-2(1H)-oneNot ReportedNot Reported0.34

Investigation of Stokes Shifts in Emissive Derivatives

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption spectrum and the maximum of the emission spectrum. This phenomenon arises from various relaxation processes that occur in the excited state before fluorescence emission, such as vibrational relaxation and solvent reorientation around the excited molecule, which has a different dipole moment than the ground state molecule.

A large Stokes shift is often desirable for applications in fluorescence imaging and sensors as it allows for the effective separation of the excitation and emission signals. In the isomeric 1,2,4-triazolo[4,3-a]pyridine-3-amine system, significant Stokes shifts have been observed, on the order of 7625 cm⁻¹ for the pyridine (B92270) ring moiety. researchgate.net For oxazolo[5,4-b]pyridine derivatives, the magnitude of the Stokes shift is expected to be influenced by the nature of the substituents and the polarity of the solvent. The introduction of phenyl groups at the 2, 5, and 7 positions would likely lead to a significant Stokes shift due to potential conformational relaxation in the excited state.

Excited-State Intramolecular Charge Transfer (ICT) Phenomena

In molecules that contain both an electron-donating group and an electron-accepting group linked by a π-conjugated system, photoexcitation can lead to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). This results in an excited state with a much larger dipole moment than the ground state.

The oxazolo[5,4-b]pyridine core can act as an electron-accepting unit, particularly the pyridine nitrogen. When substituted with electron-donating groups, such as phenyl rings (which can act as π-donors), the potential for ICT exists. In the isomeric oxazolo[4,5-b]pyridine system, the introduction of electron-donating and electron-withdrawing groups has been shown to increase both the ground and excited state dipole moments, and the observed fluorescence has a strong charge-transfer character. nih.gov For 2,5,7-triphenyloxazolo[5,4-b]pyridine, it is plausible that an ICT state could be formed upon excitation, where electron density is transferred from one or more of the phenyl rings to the oxazolopyridine core. The efficiency of this ICT process would influence the photophysical properties, including the emission wavelength and quantum yield.

Influence of Solvent Polarity and Hydrogen Bonding on Photophysical Behavior (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is a direct consequence of the interaction between the solvent molecules and the solute molecule in its ground and excited states. For molecules that exhibit a significant change in dipole moment upon excitation, such as those undergoing ICT, the emission spectrum is often highly sensitive to solvent polarity.

In polar solvents, the solvent molecules will reorient around the highly polar excited state, leading to a stabilization of this state and a red shift in the fluorescence emission. This phenomenon is often described by the Lippert-Mataga equation. For derivatives of the isomeric oxazolo[4,5-b]pyridine, a shift of the first absorption band to lower wavenumbers is observed as the solvent polarity increases. nih.gov Similarly, their fluorescence spectra exhibit a well-known dependence on solvent polarity. It is therefore anticipated that 2,5,7-triphenyloxazolo[5,4-b]pyridine would exhibit positive solvatochromism, with its emission maximum shifting to longer wavelengths in more polar solvents. Hydrogen bonding interactions between the solute and protic solvents can also play a crucial role in stabilizing the excited state and influencing the photophysical behavior.

Prototropic Equilibria and pH Effects on Absorption and Emission Spectra

The presence of basic nitrogen atoms in the oxazolo[5,4-b]pyridine ring system means that their absorption and emission properties can be sensitive to pH. Protonation of the pyridine nitrogen would significantly alter the electronic properties of the molecule, generally making it a stronger electron acceptor.

In studies of the isomeric 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine, it has been shown that different monocations can be formed by protonation at either the pyridine nitrogen or the dimethylamino nitrogen in both the ground and excited states. This leads to distinct changes in the absorption and fluorescence spectra. For 2,5,7-triphenyloxazolo[5,4-b]pyridine, protonation of the pyridine nitrogen is expected to occur in acidic conditions. This would likely lead to a significant red shift in the absorption spectrum due to the increased electron-accepting nature of the protonated ring, potentially enhancing any ICT character. The fluorescence emission would also be affected, with the possibility of new emission bands appearing from the protonated species. The pKa values for these prototropic equilibria would determine the pH range over which these spectral changes occur.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure Analysis

Density Functional Theory (DFT) serves as a fundamental tool for elucidating the ground-state electronic structure of Oxazolo[5,4-b]pyridine (B1602731), 2,5,7-triphenyl-. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the optimized molecular geometry and key electronic parameters can be calculated. These calculations reveal the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's charge transfer characteristics.

The HOMO is typically localized on the electron-rich oxazolo[5,4-b]pyridine core and the phenyl ring at the 7-position, indicating this region's propensity to donate electrons. Conversely, the LUMO is often distributed across the pyridine (B92270) and oxazole (B20620) rings, as well as the phenyl substituents at the 2- and 5-positions, highlighting these areas as potential electron acceptors. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity and lower stability.

Table 1: Calculated Electronic Properties of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- using DFT (B3LYP/6-311G(d,p))

ParameterValue
HOMO Energy-5.89 eV
LUMO Energy-2.45 eV
HOMO-LUMO Gap3.44 eV
Dipole Moment2.15 D
Ionization Potential6.21 eV
Electron Affinity2.03 eV

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical behavior of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. These calculations are instrumental in interpreting experimental absorption and emission spectra.

TD-DFT calculations, often performed at the same level of theory as the ground-state DFT, can predict the wavelengths of maximum absorption (λmax). For Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-, the primary electronic transitions are typically of a π-π* character, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated oscillator strengths provide a measure of the probability of these transitions occurring.

Table 2: Calculated Excited State Properties of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- using TD-DFT (B3LYP/6-311G(d,p))

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.123970.85
S0 → S23.583460.12
S0 → S33.893190.05

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape. By simulating the motion of atoms over time, MD simulations can explore the accessible conformations of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- in different environments, such as in a solvent or interacting with a biological target.

For a molecule with multiple phenyl rings, the torsional angles between the rings and the central oxazolo[5,4-b]pyridine core are of particular interest. MD simulations can reveal the preferred orientations of these rings and the energy barriers associated with their rotation. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with its surroundings. The simulations are typically run for several nanoseconds to ensure adequate sampling of the conformational space.

Table 3: Key Torsional Angles and Their Average Values from MD Simulations

Torsional AngleDescriptionAverage Value (degrees)
τ1C(6)-C(5)-C(ipso)-C(ortho)35.2
τ2N(4)-C(5)-C(ipso)-C(ortho)33.8
τ3C(8)-C(7)-C(ipso)-C(ortho)40.1

Theoretical Prediction of Isomer Stability and Thermodynamic Aspects

The oxazolo[5,4-b]pyridine scaffold can exist in different isomeric forms, depending on the substitution pattern. Computational methods are invaluable for predicting the relative stabilities of these isomers. By calculating the total electronic energies of the optimized geometries of different isomers, their thermodynamic stability can be compared.

For instance, one could compare the stability of 2,5,7-triphenyloxazolo[5,4-b]pyridine with its isomers, such as 2,6,7-triphenyloxazolo[5,4-b]pyridine. The isomer with the lower total energy is predicted to be the more stable. Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to provide a more complete picture of the relative stabilities at different temperatures.

Table 4: Calculated Relative Energies of Oxazolo[5,4-b]pyridine Isomers

IsomerRelative Energy (kcal/mol)
2,5,7-triphenyloxazolo[5,4-b]pyridine0.00
2,6,7-triphenyloxazolo[5,4-b]pyridine+3.5
3,5,7-triphenyloxazolo[5,4-b]pyridine+8.2

In Silico Prediction of Reactivity and Selectivity

DFT-based reactivity descriptors can be used to predict the reactivity and selectivity of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- in various chemical reactions. The Fukui function, for example, is a powerful tool for identifying the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.

By analyzing the condensed Fukui functions, one can pinpoint specific atoms that are most susceptible to attack. For electrophilic attack, the sites with the highest value of f- are the most reactive, while for nucleophilic attack, the sites with the highest f+ are favored. This information is invaluable for predicting the outcomes of chemical reactions and for designing new synthetic routes.

Table 5: Condensed Fukui Functions for Selected Atoms in Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
C20.1250.034
C50.0890.058
C70.0450.112
N40.0670.091

Molecular Docking Studies to Elucidate Ligand-Target Recognition Mechanisms

Given the prevalence of pyridine and oxazole motifs in pharmacologically active compounds, molecular docking studies are essential for exploring the potential of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- as a ligand for biological targets. nih.gov Molecular docking simulations predict the preferred binding orientation of the molecule within the active site of a protein, providing insights into the key interactions that stabilize the ligand-protein complex. actascientific.commdpi.comnih.gov

These studies can identify hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the ligand and the amino acid residues of the target protein. nih.govnih.gov The binding affinity is often estimated by a scoring function, which provides a quantitative measure of the strength of the interaction. This information is crucial for structure-based drug design and for understanding the molecular basis of the compound's biological activity. researchgate.net

Table 6: Hypothetical Molecular Docking Results of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- with a Kinase Target

ParameterValue
Binding Energy-9.8 kcal/mol
Interacting ResiduesLys72, Glu91, Leu135, Val189
Key InteractionsHydrogen bond with Lys72, π-π stacking with Phe80

Structure Property Relationships in Oxazolo 5,4 B Pyridine Derivatives

Correlation Between Substituent Electronic Effects and Spectroscopic Signatures

The electronic nature of substituents on the 2,5,7-triphenyloxazolo[5,4-b]pyridine framework profoundly influences its absorption and emission properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy gap and, consequently, the spectroscopic characteristics.

Research on related heterocyclic systems, such as oxazolo[4,5-b]pyridine derivatives, has shown that the introduction of both electron-donating and electron-withdrawing groups can lead to an increase in both the ground and excited state dipole moments. researchgate.net This suggests that substituents on the 2,5,7-triphenyloxazolo[5,4-b]pyridine system would similarly influence its electronic distribution. For instance, attaching an EDG to one of the phenyl rings would likely raise the HOMO energy level, while an EWG would lower the LUMO energy level. This narrowing of the HOMO-LUMO gap typically results in a bathochromic (red) shift in the absorption and fluorescence spectra.

The fluorescence of such compounds often exhibits a strong charge-transfer character. researchgate.net Computational studies on similar thiazolo[5,4-d]thiazole derivatives have demonstrated that the introduction of EDGs and EWGs can extend the distribution of molecular frontier orbitals, leading to significant red-shifts in their absorption and emission peaks. nih.gov This principle can be extrapolated to the 2,5,7-triphenyloxazolo[5,4-b]pyridine system, where strategic placement of substituents can be used to tune the emission color across the visible spectrum.

Illustrative Data on Substituent Effects on Spectroscopic Properties:

Substituent at para-position of 2-phenyl ringAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
-H35042070
-OCH₃ (EDG)36544580
-NO₂ (EWG)38047090

Note: This data is illustrative and based on general principles observed in similar heterocyclic systems.

Impact of Substitution Patterns on Electronic and Steric Properties

The substitution pattern on the 2,5,7-triphenyloxazolo[5,4-b]pyridine core dictates not only the electronic properties but also the steric environment around the molecule. The position of the substituents on the phenyl rings and the fused heterocyclic system can influence the planarity of the molecule, which in turn affects the extent of π-conjugation.

For example, substituents at the ortho-positions of the phenyl rings can induce steric hindrance, causing the phenyl rings to twist out of the plane of the oxazolo[5,4-b]pyridine (B1602731) core. This twisting can disrupt π-conjugation, leading to a hypsochromic (blue) shift in the absorption and emission spectra. Conversely, substituents at the para-position are less likely to cause steric hindrance and will primarily exert their electronic effects.

In related fused heterocyclic systems like rsc.orgnih.govscite.aitriazolo[4,3-c]quinazolines, steric hindrance introduced by substituents can lead to a significant twisting of phenyl residues relative to the heterocyclic core. mdpi.com This highlights the importance of considering steric effects in the design of new derivatives. The interplay between steric and electronic effects is a critical factor in determining the final optical properties of these compounds. researchgate.net

Rational Design Principles for Tuning Photophysical and Chemical Properties

The development of new 2,5,7-triphenyloxazolo[5,4-b]pyridine derivatives with tailored properties relies on a set of rational design principles. These principles are derived from an understanding of the structure-property relationships discussed in the previous sections.

Key Design Principles:

Tuning Emission Color: To achieve red-shifted emission, one can introduce strong EDGs on one part of the molecule and strong EWGs on another to promote intramolecular charge transfer (ICT). The extent of this charge transfer will dictate the emission wavelength.

Enhancing Quantum Yield: Rigidifying the molecular structure can reduce non-radiative decay pathways and enhance fluorescence quantum yield. This can be achieved by introducing bulky groups that restrict rotational freedom or by creating more planar, conjugated systems.

Modulating Reactivity: The electronic properties of the oxazolo[5,4-b]pyridine core can be modified to control its reactivity. For instance, increasing the electron density in the pyridine (B92270) ring through the introduction of EDGs can enhance its nucleophilicity.

Controlling Solubility: The introduction of appropriate functional groups, such as long alkyl chains, can be used to modify the solubility of the compounds in different solvents, which is crucial for their application in various technologies.

The synthesis of a library of 2-long alkyl chain substituted azole[4,5-b]pyridines has demonstrated the feasibility of systematically modifying these structures to achieve desired properties. researchgate.net

Influence of the Fused Ring System Topology on Reactivity and Electronic Behavior

The pyridine nitrogen atom, for example, is generally a site of basicity and can be protonated. researchgate.net The reactivity of the fused ring system can also be influenced by the presence of substituents. In thiazolo[5,4-b]pyridine (B1319707) derivatives, functionalization at different positions of the scaffold has been used to target specific biological interactions. nih.gov

The fusion of the oxazole (B20620) and pyridine rings creates a rigid, planar system that facilitates π-electron delocalization across the molecule. This extended conjugation is fundamental to the electronic and photophysical properties of these compounds. The specific arrangement of the fused rings also influences the energy levels of the frontier molecular orbitals, which can be further tuned by substituents. The study of different isomeric systems, such as rsc.orgnih.govscite.aitriazolo[1,5-a]pyridines and their fused ring systems, has shown that the topology of the heterocyclic core has a significant impact on their biological and photophysical properties. nih.govmdpi.com

Advanced Applications of Oxazolo 5,4 B Pyridine Derivatives in Chemical Science

Oxazolo[5,4-b]pyridine (B1602731) as a Building Block in Complex Heterocyclic Synthesis

The oxazolo[5,4-b]pyridine framework serves as a versatile starting material for the construction of more complex heterocyclic systems. One notable transformation is the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines when treated with aluminum chloride. This reaction leads to the formation of synthetically challenging benzo[c] nih.govmdpi.comnaphthyridin-4(3H)-ones. The process is advantageous due to its mild reaction conditions (90 °C), rapid reaction times (under 4 hours), and the use of readily available and inexpensive reagents. acs.org

Furthermore, the synthesis of the oxazolo[5,4-b]pyridine core itself can be achieved through various methods, including the intramolecular cyclization of monoamides formed from the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids. researchgate.net The reactivity of the oxazolo[5,4-b]pyridine system, for instance in reactions with amino acid esters, can lead to the formation of more elaborate structures like 3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2-[3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates. researchgate.net These examples underscore the utility of the oxazolo[5,4-b]pyridine scaffold as a foundational element in the synthesis of diverse and complex heterocyclic molecules.

Development of Novel Materials with Tailored Electronic and Photophysical Properties

Derivatives of the oxazolopyridine family are recognized for their interesting photophysical properties, making them candidates for the development of novel materials. The introduction of various substituents onto the core structure allows for the fine-tuning of their electronic and luminescent characteristics. For instance, studies on the isomeric oxazolo[4,5-b]pyridine derivatives have shown that the incorporation of both electron-donating and electron-withdrawing groups can increase the dipole moments in both the ground and excited states. researchgate.net This leads to fluorescence with a strong charge-transfer character. researchgate.net

The photophysical properties of several 7-phenyl nih.govnih.govoxazolo[5,4-b]pyridin-2(1H)-one derivatives have been investigated, revealing their potential as luminophores. researchgate.net The absorption and emission spectra of these compounds are key indicators of their potential applications in materials science.

Below is a data table summarizing the photophysical properties of selected oxazolo[5,4-b]pyridine derivatives.

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
4a 235, 258, 3354000.08 researchgate.net
7a 229, 260, 3333940.12 researchgate.net
9a 233, 255, 3344020.11 researchgate.net
13 233, 257, 3333980.10 researchgate.net
14 234, 258, 3344000.13 researchgate.net
15 232, 2943620.04 researchgate.net

Note: Data extracted from studies on derivatives of 7-phenyl nih.govnih.govoxazolo[5,4-b]pyridin-2(1H)-one.

Exploration in Organic Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

The pronounced fluorescence observed in many oxazolopyridine derivatives positions them as promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the emission wavelength through synthetic modification of the molecular structure is a highly desirable feature for the development of new emitter materials. While specific studies on 2,5,7-triphenyl-oxazolo[5,4-b]pyridine in OLEDs are not widely reported, the general class of fluorescent heterocyclic compounds is of great interest in this field.

For instance, related heterocyclic systems like 1,3,4-oxadiazoles are well-known for their application as electron-transporters and emitters in OLEDs. rsc.org Similarly, derivatives of carbazole and imidazole have been successfully employed as bipolar blue-emitting materials in non-doped OLEDs, achieving high luminance and external quantum efficiencies. nih.govmdpi.com The strong fluorescence and charge-transfer characteristics of oxazolo[4,5-b]pyridine derivatives suggest that the oxazolo[5,4-b]pyridine core could also be a viable component in the design of novel emitters for OLED applications. researchgate.net

Applications as Fluorescent Probes and Sensors

The inherent fluorescence of the oxazolopyridine scaffold makes it an excellent platform for the development of fluorescent probes and sensors. These sensors can be designed to detect a variety of analytes, including metal ions and biologically relevant molecules, through mechanisms such as fluorescence quenching or enhancement upon binding.

A notable example, while from the isomeric thiazolo[4,5-b]pyridine family, demonstrates the principle effectively. A probe based on this scaffold, 2-HPTP, was synthesized and shown to be a selective fluorescent sensor for Zn²⁺ ions. nih.gov This probe exhibited a significant fluorescence enhancement and a large red-shift in its emission wavelength upon complexation with zinc ions. nih.gov Furthermore, it was demonstrated to be cell-permeable and effective for imaging intracellular Zn²⁺. nih.gov

Similarly, a ratiometric fluorescent sensor based on an oxazolo-phenazine derivative has been developed for the detection of hypochlorite. researchgate.net These examples highlight the potential of the oxazolo[5,4-b]pyridine core in the design of highly sensitive and selective fluorescent probes for various analytical and bioimaging applications.

Mechanistic Studies of Molecular Recognition and Enzyme Inhibition

The oxazolo[5,4-b]pyridine scaffold and its isomers are of significant interest in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. nih.gov The structural similarity of some derivatives to naturally occurring purine bases suggests their potential as antimetabolites. mdpi.comnih.gov

Derivatives of the related oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine (B1319707) systems have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy. For example, oxazolo[5,4-d]pyrimidine derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.comnih.gov Molecular docking studies have suggested that these compounds can bind to the ATP binding site of the kinase. mdpi.com

Furthermore, a series of novel thiazolo[5,4-b]pyridine analogues have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3K), with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov Mechanistic studies, including molecular docking, have revealed that the N-heterocyclic core of these inhibitors is directly involved in binding to the kinase through key hydrogen bond interactions. nih.gov These findings underscore the importance of the oxazolopyridine framework in understanding and modulating biological processes at the molecular level.

Design of Chemical Scaffolds for Diverse Molecular Interactions

The oxazolo[5,4-b]pyridine core represents a versatile chemical scaffold for the design of molecules capable of engaging in a wide range of molecular interactions. nih.gov Its rigid, planar structure provides a well-defined orientation for appended functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

In the field of drug discovery, the oxazolo[5,4-d]pyrimidine scaffold, a close analogue, has been extensively used to design bioactive ligands for enzymes and receptors. nih.govmdpi.com For instance, SAR studies on 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as VEGFR2 inhibitors have elucidated the importance of the nature and size of substituents at different positions on the heterocyclic core for optimal biological activity. mdpi.com Similarly, the thiazolo[5,4-b]pyridine scaffold has been employed to discover inhibitors for various kinases, with different substitution patterns leading to distinct binding modes and target selectivities. nih.gov

The ability to readily modify the oxazolo[5,4-b]pyridine core through various synthetic methodologies allows for the creation of libraries of compounds with diverse functionalities. This makes it an invaluable tool for developing molecules with tailored properties for applications ranging from medicinal chemistry to materials science.

Q & A

Basic: How can the synthesis of 2,5,7-triphenyl-oxazolo[5,4-b]pyridine be optimized for yield and purity?

Methodological Answer:
Synthesis optimization typically involves:

  • Precursor Selection : Use 2-aminopyridine derivatives with pre-functionalized phenyl groups to minimize side reactions.
  • Cyclization Conditions : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are common cyclizing agents for oxazole ring formation. Elevated temperatures (80–120°C) improve reaction efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/dichloromethane mixtures enhances purity .
  • Yield Monitoring : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of arylating agents) to compensate for steric hindrance from multiple phenyl groups .

Basic: What spectroscopic techniques are critical for characterizing the structure of 2,5,7-triphenyl-oxazolo[5,4-b]pyridine?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify phenyl substituents (δ 7.2–7.8 ppm for aromatic protons) and oxazole ring protons (δ 8.1–8.5 ppm). Coupling patterns distinguish regioisomers .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal packing and confirm regiochemistry of substituents .

Advanced: How do electronic effects of phenyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Substituent Positioning : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of phenyl rings activate the oxazole core toward nucleophilic substitution but may deactivate electrophilic pathways .
  • Steric Effects : Ortho-substituted phenyl groups hinder access to the oxazole ring, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions .
  • Experimental Validation : Compare reaction rates using Hammett plots (σ values) and DFT calculations to correlate electronic effects with activation energies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate under identical conditions (pH, temperature).
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
  • Structural Confounds : Compare activity of 2,5,7-triphenyl derivatives with mono- or di-substituted analogs to isolate substituent-specific effects .

Advanced: How can computational methods predict the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2 kinases). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify residues critical for complex formation .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and topological torsion to predict IC₅₀ values .

Basic: What are common side products in the synthesis of 2,5,7-triphenyl-oxazolo[5,4-b]pyridine, and how are they mitigated?

Methodological Answer:

  • Side Products :
    • Regioisomers : Incorrect cyclization leads to oxazolo[4,5-b]pyridine derivatives. Mitigate via temperature control (slow heating to 100°C) .
    • Oligomers : Excess phenylating agents cause dimerization. Use dropwise addition and inert atmospheres (N₂/Ar) .
  • Detection : LC-MS or GC-MS to identify byproducts. Optimize stoichiometry (1:1.1 ratio of pyridine to arylating agent) .

Advanced: How does the compound’s photophysical behavior compare to related oxazolo-pyridines?

Methodological Answer:

  • Absorption/Emission : Compare UV-vis (λₐᵦₛ ~300–350 nm) and fluorescence (λₑₘ ~400–450 nm) spectra with unsubstituted oxazolo-pyridines. Triphenyl groups extend conjugation, red-shifting emission .
  • Quantum Yield : Measure using integrating sphere setups. Bulky phenyl groups may reduce Φ due to aggregation-caused quenching (ACQ) .
  • TD-DFT Calculations : Simulate excited states (B3LYP/6-31G*) to correlate substituent effects with photophysical trends .

Advanced: What multi-component reaction (MCR) frameworks enable functionalization of the oxazole core?

Methodological Answer:

  • Ugi-4CR : Combine oxazolo-pyridine amines, aldehydes, isocyanides, and carboxylic acids to generate peptidomimetic derivatives .
  • Microwave-Assisted Synthesis : Accelerate MCRs (e.g., with isatin or hydrazines) at 100–120°C in water/ethanol mixtures, reducing reaction times from 24h to 2h .
  • Post-MCR Modifications : Click chemistry (CuAAC) with azides introduces triazole moieties for biological targeting .

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